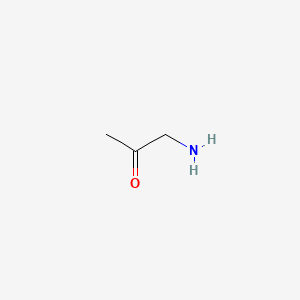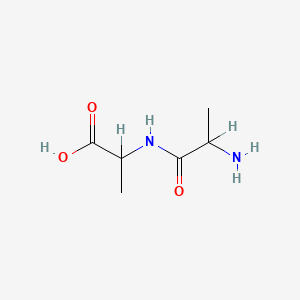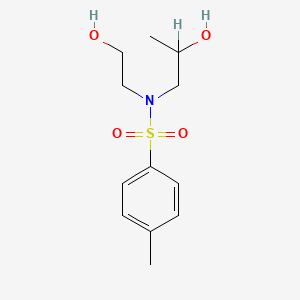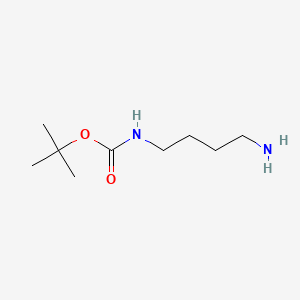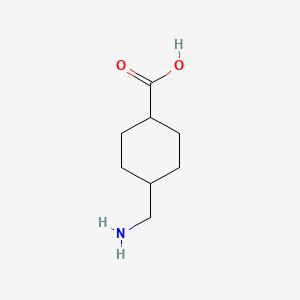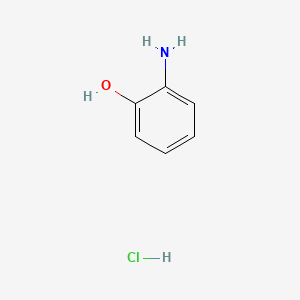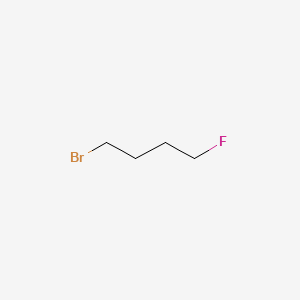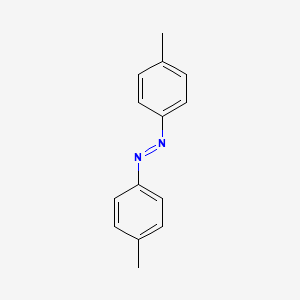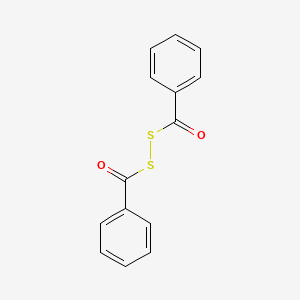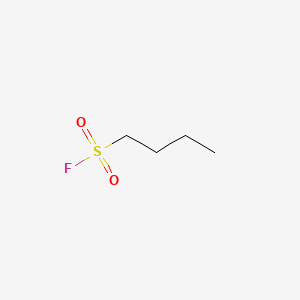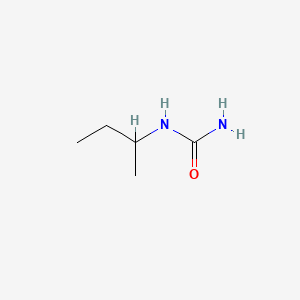
7-Aminoquinoline
概要
説明
7-Aminoquinoline is an organic compound with the molecular formula C9H8N2. It is an aromatic amine that is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound is also known as 1,4-diaminobenzene, benzene-1,4-diamine, 4-amino-1-benzene, and 1,4-diaminobenzene. This compound is an important building block in the synthesis of many organic compounds and is often used as a ligand in coordination chemistry.
科学的研究の応用
Antimalarial Properties
- 8-Aminoquinoline Therapy for Latent Malaria : This paper discusses the development and application of 8-aminoquinoline therapy in treating latent malaria, highlighting its revolutionary scientific discoveries and enduring promise against endemic malaria. Despite the focus on 8-aminoquinolines, it gives context to the therapeutic potential of similar compounds, like 7-aminoquinoline, in malaria treatment (Baird, 2019).
- Structure-activity Relationships for Anti-Plasmodial Activity : This study explores the structure-activity relationships of aminoquinolines, indicating that certain derivatives, including 7-substituted aminoquinolines, are active against chloroquine-susceptible and -resistant Plasmodium falciparum (De et al., 1998).
Antitubercular Activity
- Antitubercular Agents : Research into 7-chloro-4-aminoquinoline derivatives demonstrates their potential as antitubercular agents. Compounds in this category showed promising inhibition of Mycobacterium tuberculosis, suggesting their use in developing new treatments for tuberculosis (Alegaon et al., 2020).
Antiviral Applications
- Herpesviruses Inhibition : A study on this compound derivatives highlights their capacity to inhibit the replication of herpes simplex virus type 1, marking them as potential antiviral agents (Nasr et al., 1988).
- Quantitative Structure-Activity Relationships : This research explores the antiviral activity of 7-aminoquinolines against herpes simplex virus type 1, using the reduced Free-Wilson model to study their structure-activity relationships (Mager, 1990).
Anticancer Potential
- Cytotoxicity Evaluation of Aminoquinoline Derivatives : This paper discusses the synthesis of 4-aminoquinoline derivatives and their cytotoxic effects on human breast tumor cell lines. The findings indicate the potential of 4-aminoquinoline, including its 7-substituted derivatives, as a new class of anticancer agents (Zhang et al., 2007).
Miscellaneous Applications
- Photoluminescence Studies : Research on the photoluminescence of 6- and 7-aminoquinolines reveals their fluorescence properties in various media, indicating their potential application in analytical chemistry (Schulman et al., 1973).
作用機序
Target of Action
7-Aminoquinoline, also known as quinolin-7-amine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, as it is responsible for the conversion of toxic heme to non-toxic hemazoin .
Mode of Action
This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme within the parasite, leading to its death . It’s also suggested that this compound may generate reactive oxygen species or interfere with the electron transport in the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, this compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite . It’s also suggested that this compound may affect the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers .
Pharmacokinetics
The pharmacokinetics of this compound derivatives like Primaquine have been studied. After oral administration, these compounds are absorbed and distributed throughout the body . They are metabolized in the liver, and the metabolites are excreted primarily in the urine . The pharmacokinetic properties of this compound can influence its bioavailability and therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the death of the malaria parasite. By inhibiting heme polymerase and disrupting the heme detoxification pathway, this compound causes the accumulation of toxic heme within the parasite, leading to its death . This makes this compound an effective antimalarial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of this compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
7-Aminoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit dihydrofolate reductase and N-myristoyl transferase, which are crucial for the survival of certain pathogens . These interactions are primarily inhibitory, preventing the normal function of these enzymes and leading to the death of the pathogen.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate bacterial metabolism and fitness, leading to the elimination of certain microbial populations . This modulation can affect the overall health and viability of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function. For example, it inhibits DNA gyrase and Topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the synthesis of DNA and RNA, leading to the death of the pathogen. Additionally, this compound can become protonated and trapped in acidic compartments, further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound derivatives can maintain their antimicrobial activity over extended periods, although their effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit pathogen growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase . These interactions lead to the formation of various metabolites, some of which are active and contribute to the compound’s biological effects. The metabolic pathways of this compound can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, facilitating its distribution to various tissues, including the liver, spleen, and kidneys . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the target sites.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the Golgi apparatus, where it interacts with specific proteins and enzymes, further influencing cellular processes.
特性
IUPAC Name |
quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAUIOKDXQWSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206728 | |
| Record name | 7-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-19-8 | |
| Record name | 7-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC9L46LG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
